Methyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate
Description
Methyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a cyano group at position 4, a 4-fluorobenzamido substituent at position 5, and a methyl ester at position 2. Its structural complexity and functional diversity make it a candidate for pharmaceutical applications, particularly in antifungal research, as inferred from its synthesis within a series of nicotinamide derivatives (). Key spectroscopic data include:
Properties
IUPAC Name |
methyl 4-cyano-5-[(4-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S/c1-8-11(7-17)14(22-12(8)15(20)21-2)18-13(19)9-3-5-10(16)6-4-9/h3-6H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFQPKOGIZXROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Fluorobenzamido Group: This step involves the acylation of the thiophene ring with 4-fluorobenzoyl chloride in the presence of a base.
Esterification: The final step is the esterification of the carboxyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzamido group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
Methyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorobenzamido groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents on the amide group, ester moiety, and halogenation patterns. Below is a comparative analysis (Table 1):
Table 1: Structural and Physicochemical Comparison
*Yield inferred from similar synthetic procedures in . N/R = Not reported.
Key Observations:
- Halogenation : The presence of fluorine (target compound) vs. chlorine (4i, 4m) or bromine (4c) influences electronic properties and bioavailability. Fluorine’s electronegativity enhances metabolic stability, while bulkier halogens like Br may reduce solubility .
- Ester Groups : Methyl esters (target, 4i) vs. ethyl or 2-methoxyethyl (4m) affect lipophilicity. Bulkier esters (e.g., 2-methoxyethyl in 4m) may enhance membrane permeability but reduce synthetic yield (69% vs. 75% for methyl) .
- Amide Substituents: The 4-fluorobenzamido group (target) contrasts with dichloro/dibromonicotinamido (4i, 4c) or dimethylamino-methyleneamino (). Nicotinamide derivatives with halogens show stronger antifungal activity, while dimethylamino groups may shift applications to coordination chemistry .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Fluorine and chlorine substituents optimize antifungal activity, while ester groups modulate bioavailability. The 4-fluorobenzamido group balances electronegativity and steric demand, making the target compound a promising lead for further optimization .
- Synthetic Challenges : Halogenated nicotinamides (e.g., 4c) require careful handling due to lower yields, whereas methyl esters offer simplicity and scalability .
Biological Activity
Methyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate (CAS No. 362609-60-7) is an organic compound that has gained attention for its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 318.32 g/mol. The compound features a thiophene ring, which is known for its versatile biological properties, including antimicrobial and anticancer activities.
Anticancer Properties
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. This compound has been explored for its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7.
- Mechanism of Action : The compound is believed to exert its effects by interfering with cellular pathways involved in cancer cell survival and proliferation. It may inhibit specific kinases that are crucial for tumor growth.
- Case Study : In a comparative analysis, methyl thiophene derivatives showed enhanced cytotoxicity against various cancer cell lines, with this compound demonstrating a notable IC50 value lower than that of its analogs, indicating higher potency.
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. Thiophene derivatives are known to possess antibacterial and antifungal properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
- Research Findings : Laboratory tests have revealed that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluorine atom | Increases lipophilicity and cellular uptake |
| Cyano group | Enhances electron-withdrawing ability |
| Methyl group | Modulates steric hindrance |
The presence of the fluorobenzamido group significantly impacts the compound's interaction with biological targets, enhancing its overall efficacy.
Synthesis and Evaluation
Research has focused on synthesizing this compound through various chemical reactions, including palladium-catalyzed carbonylation processes. The synthesis not only aims to produce the compound but also to explore modifications that could enhance its biological activity.
Pharmacological Studies
In vivo studies are currently underway to assess the pharmacokinetics and toxicity profiles of this compound. Preliminary results suggest favorable absorption characteristics with minimal toxicity at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
